Methyl 1,3-dithiane-2-carboxylate

Lipophilicity Chromatography Workup efficiency

Researchers synthesizing methyl α-keto esters often face yield loss from additional transesterification when using ethyl ester analogs. Methyl 1,3-dithiane-2-carboxylate eliminates this step, providing direct, high-yield access. • Direct two-step synthesis of methyl α-keto esters - avoids transesterification, improving overall yield and reducing purification burden. • Lower LogP (~1.16) vs. ethyl analog - enables sharper chromatographic separation, minimizing cross-contamination and solvent consumption. • Versatile scaffold for enantioselective organocatalytic additions and photoredox radical conjugate additions, supporting diverse medicinal chemistry campaigns.

Molecular Formula C6H10O2S2
Molecular Weight 178.3 g/mol
CAS No. 56579-84-1
Cat. No. B1617448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dithiane-2-carboxylate
CAS56579-84-1
Molecular FormulaC6H10O2S2
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1SCCCS1
InChIInChI=1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3
InChIKeyKAXSFBNZPWBKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,3-Dithiane-2-Carboxylate: Glyoxylate Anion Equivalent


Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) is a versatile organosulfur reagent that functions as a synthetic equivalent of the glyoxylate anion through umpolung (polarity inversion) chemistry [1]. The compound consists of a 1,3-dithiane heterocycle bearing a carbomethoxy group at the C2 position, enabling nucleophilic acylation reactions that would otherwise require multi-step sequences [2]. This reagent is primarily employed in the synthesis of α-keto esters, which are valuable intermediates for pharmaceuticals, agrochemicals, and fine chemicals [3]. Unlike its widely used ethyl ester analog, the methyl ester derivative offers distinct advantages in reaction workup and product purification, making it a strategically important building block for specific synthetic applications.

Umpolung glyoxylate anion equivalent for nucleophilic acylation
Direct entry to methyl α-keto esters without transesterification
Lower LogP may facilitate aqueous workup and chromatography
Selection context: methyl ester identity for target-oriented synthesis

Methyl 1,3-Dithiane-2-Carboxylate vs. Generic Reagents


Despite the structural similarity among 1,3-dithiane-2-carboxylate derivatives, substitution among methyl, ethyl, and other alkyl esters is not chemically neutral. The ester moiety directly influences the reagent's reactivity profile, solubility characteristics, and the physical properties of downstream intermediates [1]. The methyl ester exhibits a distinct lipophilicity profile (LogP ~1.16) compared to the ethyl analog, affecting partitioning behavior during aqueous workup and chromatographic purification . Furthermore, the choice of ester determines the identity of the α-keto ester product without requiring additional transesterification steps. In organocatalytic enantioselective additions, the dithiane-2-carboxylate scaffold's performance is exquisitely sensitive to the ester group, with different esters yielding substantially different enantioselectivities under identical catalytic conditions [2]. Procurement of the specific methyl ester—rather than a generic dithiane reagent—ensures reproducible outcomes and eliminates the need for costly, yield-reducing ester exchange manipulations.

Ester moiety alters LogP and chromatography: methyl (LogP ~1.16) vs ethyl (~1.64) – purification behavior may shift.
Methyl α-keto ester target: ethyl ester introduces an extra transesterification step, potentially lowering overall yield.
Enantioselective transformations: ester choice can influence asymmetric induction; reported conditions may not transfer directly.

Methyl vs. Ethyl Ester: Quantitative Comparison


Lipophilicity: Methyl vs. Ethyl Ester

Methyl 1,3-dithiane-2-carboxylate exhibits a calculated LogP of 1.16, which is substantially lower than that of ethyl 1,3-dithiane-2-carboxylate (estimated LogP ~1.64 based on the ΔLogP of ~0.5 per methylene unit for homologous esters) . This reduced lipophilicity translates to more efficient separation from nonpolar byproducts during silica gel chromatography and cleaner partitioning into aqueous phases during extractive workup. In synthetic practice, the methyl ester consistently yields sharper elution bands and reduced tailing in normal-phase chromatography compared to the ethyl analog, as corroborated by practitioners' reports .

Lipophilicity
Data to verify
LogP 1.16 vs ~1.64 (ethyl ester)
Lower LogP may improve aqueous-phase partitioning and silica gel separation.
Calculated value; experimental confirmation recommended.
Lipophilicity Chromatography Workup efficiency

Physical Properties: Methyl vs. Ethyl Ester

Methyl 1,3-dithiane-2-carboxylate is a colorless to pale yellow liquid at ambient temperature with a density of 1.246 g/cm³ and a boiling point of 266.3 °C at 760 mmHg . The ethyl ester analog is also a liquid but exhibits a slightly higher boiling point (~280-285 °C) and density (~1.18 g/cm³) . While both are liquids suitable for standard organic synthesis handling, the methyl ester's marginally lower boiling point can be advantageous in solvent removal and vacuum distillation operations, reducing thermal stress on sensitive reaction mixtures. The compound's vapor pressure of 0.0±0.5 mmHg at 25 °C and flash point of 124.0±15.4 °C define safe handling parameters for industrial-scale use .

Physical Properties
Data to verify
Liquid, bp 266.3 °C, density 1.246 g/cm³
Lower boiling point than ethyl analog may reduce thermal stress during solvent removal.
Predicted physicochemical parameters; lot-specific values to confirm.
Physical state Handling Storage

Synthetic Efficiency: Avoids Transesterification

When the synthetic target is a methyl α-keto ester (a common pharmacophore in bioactive molecules), methyl 1,3-dithiane-2-carboxylate delivers the correct ester directly upon dithiane hydrolysis. In contrast, use of the ethyl ester analog necessitates an additional transesterification step (typically base-catalyzed methanolysis) to convert the intermediate ethyl α-keto ester to the desired methyl ester [1]. This extra step incurs an average yield loss of 5-15% and adds at least one purification operation. In a typical sequence (alkylation of dithiane carboxylate → hydrolysis to α-keto ester), the methyl ester route achieves an overall yield advantage of approximately 10-15 percentage points compared to the ethyl ester + transesterification pathway [2].

Synthetic Efficiency
Class-level
2 steps vs 3 steps (ethyl route), ~10–15% higher overall yield
Avoids transesterification, potentially reducing purification burden.
Class-level inference; actual yield advantage may vary with substrate.
α-Keto ester Synthetic efficiency Atom economy

Commercial Availability and Purity

Methyl 1,3-dithiane-2-carboxylate is commercially available from multiple suppliers with a standard purity specification of ≥95% . The ethyl ester analog is more widely distributed and may be available in larger quantities, but the methyl ester is routinely stocked and shipped within 1 week from US-based suppliers . For applications requiring the methyl ester specifically, the commercial availability with validated purity eliminates the need for in-house esterification of the corresponding carboxylic acid or transesterification of the ethyl ester, both of which carry additional quality control and documentation burdens. The methyl ester is typically priced at a premium relative to the ethyl ester, reflecting its more specialized synthetic niche .

Procurement
Data to verify
≥95% purity, 1-week lead from US stock
Commercially available with defined purity; verify lot specifications.
Supplier-specific; check current availability and certificate of analysis.
Procurement Purity Commercial availability

Methyl 1,3-Dithiane-2-Carboxylate: Optimal Use Cases


Direct Synthesis of Methyl α-Keto Esters

When the target molecule contains a methyl α-keto ester moiety (e.g., in certain protease inhibitors or natural product analogs), methyl 1,3-dithiane-2-carboxylate provides a two-step sequence: (1) phase-transfer catalyzed alkylation with an appropriate electrophile, (2) oxidative or hydrolytic unmasking of the dithiane to reveal the α-keto ester [1]. This avoids the additional transesterification step required when using the ethyl ester analog, resulting in higher overall yields and reduced purification burden. The process is particularly valuable in medicinal chemistry campaigns where multiple methyl α-keto ester analogs are being synthesized in parallel [2].

Enhanced Purification in Multi-Step Syntheses

In sequences involving multiple chromatographic purifications, the lower LogP (1.16) of methyl 1,3-dithiane-2-carboxylate-derived intermediates relative to their ethyl ester counterparts (estimated LogP ~1.64) translates to improved separation from nonpolar impurities and reduced solvent consumption [1]. This characteristic is especially advantageous in academic total synthesis projects and in process development where purification efficiency directly impacts project timelines and costs. The sharper elution profiles observed with methyl ester intermediates minimize cross-contamination between fractions, enhancing the purity of isolated products [2].

Organocatalytic Chiral α-Keto Ester Synthesis

1,3-Dithiane-2-carboxylate derivatives serve as acyl anion equivalents in metal-free organocatalytic enantioselective additions to nitroalkenes, yielding chiral β-substituted-α-keto esters with enantiomeric excess up to 92% [1]. While the published protocol employed a 2-S-trifluoroethyl carboxy-thioester derivative, the methyl ester represents a more accessible and cost-effective entry point for developing analogous asymmetric transformations. The methyl ester can be converted to various thioester derivatives or used directly in optimization studies, providing a versatile platform for asymmetric reaction development [2]. The products serve as precursors to biologically active compounds including β-lactams and GABA-B receptor agonists [3].

Photoredox Radical Methylation of Michael Acceptors

Methyl 1,3-dithiane-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which under visible-light photoredox catalysis generates a 1,3-dithiane radical that undergoes conjugate addition to a broad range of Michael acceptors (unsaturated ketones, esters, amides, and malonates) [1]. This transformation represents a formal radical methylation strategy that installs the elusive methyl radical equivalent with high functional group tolerance. The methyl ester serves as a convenient, commercially available precursor to the active carboxylic acid species, which is prepared by simple hydrolysis under mild conditions [2]. The adducts obtained are versatile intermediates for further synthetic elaboration toward complex molecular architectures [3].

Application
Selection Property
Validation Focus
Methyl α-keto ester synthesis
Direct ester identity match
Dithiane hydrolysis efficiency; product yield
Multi-step synthesis purification
Lower LogP profile
Chromatographic resolution; aqueous extraction
Organocatalytic chiral additions
Acyl anion equivalent scaffold
Enantiomeric excess; reaction optimization
Photoredox radical conjugate addition
Hydrolyzed to radical precursor
Radical addition scope; functional group tolerance

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